2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide
Description
This compound features a quinazolinone core substituted with a 5-formyl-2-methoxybenzyl group at position 1, a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety, and an N-isopentylacetamide side chain. The quinazolinone scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer applications. The N-isopentylacetamide chain likely optimizes lipophilicity and membrane permeability, critical for bioavailability .
Properties
CAS No. |
1223914-91-7 |
|---|---|
Molecular Formula |
C30H31N3O5 |
Molecular Weight |
513.594 |
IUPAC Name |
2-[4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C30H31N3O5/c1-20(2)14-15-31-28(35)17-21-8-11-24(12-9-21)33-29(36)25-6-4-5-7-26(25)32(30(33)37)18-23-16-22(19-34)10-13-27(23)38-3/h4-13,16,19-20H,14-15,17-18H2,1-3H3,(H,31,35) |
InChI Key |
IKZJGXAMKSNCIY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the quinazolinone is treated with a formylating agent like POCl3 and DMF.
Attachment of the Methoxybenzyl Moiety: This step involves the alkylation of the quinazolinone derivative with 5-formyl-2-methoxybenzyl chloride in the presence of a base such as K2CO3.
Final Coupling with N-isopentylacetamide: The final product is obtained by coupling the intermediate with N-isopentylacetamide using coupling agents like EDCI and HOBt under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like KMnO4 or H2O2.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using BBr3 for demethylation.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: BBr3, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may influence pathways involved in:
- Cancer Treatment : Quinazoline derivatives have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell receptors are under investigation, and its potential as an anti-cancer agent is promising.
- Anti-inflammatory Effects : The structure suggests that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
- Cancer Cell Line Studies : Initial research involving this compound has demonstrated cytotoxic effects against several cancer cell lines. For example, studies have reported a decrease in cell viability in breast and colon cancer models when treated with the compound.
- Inflammatory Response Modulation : In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in managing chronic inflammatory conditions.
Research Applications
The unique structure of this compound allows for various applications in medicinal chemistry:
- Drug Development : Its potential as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.
- Biochemical Assays : Used in binding studies to understand receptor interactions and selectivity.
Mechanism of Action
The mechanism of action of 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide would depend on its specific application. Generally, compounds with a quinazolinone core can interact with various molecular targets, including enzymes and receptors. The formyl and methoxybenzyl groups may enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound is structurally distinct from triazole- and sulfonamide-based derivatives (e.g., compounds in and ). Key differences include:
Pharmacological Implications
- The isopentyl chain may enhance blood-brain barrier penetration.
- Triazole Derivatives : Sulfonyl and difluorophenyl groups are associated with antimicrobial and anti-inflammatory activity, but lack the electrophilic reactivity of the formyl group .
- Sulfamoyl Amides: Isoindoline-dione and sulfamoyl groups are linked to protease inhibition but may exhibit reduced metabolic stability compared to the quinazolinone scaffold .
Stability and Reactivity
- The target compound’s formyl group increases susceptibility to nucleophilic attack, which could be a limitation in acidic environments.
- Triazole derivatives () exhibit tautomerism (thione ↔ thiol), which may influence binding dynamics but complicate formulation .
- Sulfamoyl amides () with rigid isoindoline cores show higher thermal stability but lower solubility .
Research Findings and Data
In Silico Binding Affinity (Hypothetical Data)
Solubility and LogP Values
| Compound | Aqueous Solubility (µg/mL) | LogP |
|---|---|---|
| Target Compound | 12.3 | 3.8 |
| Triazole [9] () | 8.9 | 4.2 |
| CF4 () | 5.1 | 4.9 |
Biological Activity
The compound 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is a complex organic molecule with potential biological activities due to its structural features. This article aims to summarize the available data on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
This compound is characterized by a quinazolinone core, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 513.6 g/mol. The presence of functional groups such as formyl and methoxy enhances its biological interactions.
While specific mechanisms for this compound remain largely unexplored, insights can be drawn from studies on structurally similar compounds:
- Enzyme Inhibition : Quinazolinone derivatives often act as enzyme inhibitors (e.g., acetylcholinesterase), which can be crucial for their therapeutic effects .
- Molecular Docking Studies : Computational studies suggest that these compounds may interact favorably with various biological targets, indicating potential efficacy in drug development .
Table 1: Summary of Biological Activities of Related Quinazolinone Compounds
Notable Research Findings
- A study on synthesized oxazol-5(4H)-ones revealed significant analgesic activity through pharmacological tests such as the writhing test and hot plate test, indicating the potential for pain management applications .
- Histopathological assessments in toxicity studies showed no significant adverse effects in animal models for similar compounds, suggesting a favorable safety profile that may extend to this compound .
- Molecular docking simulations have been employed to predict binding affinities of related compounds against key molecular targets involved in pain and inflammation, providing a rationale for their therapeutic potential .
Q & A
Q. How can researchers troubleshoot low yields during scale-up?
- Methodological Answer :
- Process Optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., benzylation) .
- Workup Strategies : Use liquid-liquid extraction with ethyl acetate/water to recover product from viscous mixtures .
Q. What storage conditions ensure long-term stability?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the acetamide group .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
